Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate
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Overview
Description
Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate: is a chemical compound with the molecular formula C₁₁H₂₁N₃O₂ and a molecular weight of 227.16 g/mol . This compound is part of the spirocyclic family, characterized by a unique spiro structure that includes a nitrogen-containing ring system. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate typically involves the reaction of appropriate amines with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
Starting Materials: Amines and tert-butyl chloroformate.
Reaction Conditions: Inert atmosphere (e.g., nitrogen or argon), low temperature to control the reaction rate.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification methods to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Conditions: Reactions are typically carried out at controlled temperatures and may require inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:
Organic Chemistry: Used as a building block for synthesizing more complex molecules.
Medicinal Chemistry: Investigated for potential therapeutic properties and as a precursor for drug development.
Biological Studies: Employed in studies to understand its interaction with biological molecules and potential biological activity.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate
- Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
- Tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate
Uniqueness
Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with biological targets and makes it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-10(2,3)16-9(15)14-7-11(8-14)6-12-4-5-13-11/h12-13H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKIWFAQOZTDPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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